molecular formula C11H12BrFO3 B1418491 Methyl 4-(4-bromo-2-fluorophenoxy)butanoate CAS No. 1096852-55-9

Methyl 4-(4-bromo-2-fluorophenoxy)butanoate

Cat. No. B1418491
M. Wt: 291.11 g/mol
InChI Key: QZJFQHBBSKMCFF-UHFFFAOYSA-N
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Description

“Methyl 4-(4-bromo-2-fluorophenoxy)butanoate” is a chemical compound with the molecular formula C11H12BrFO3 . It is a derivative of butanoic acid, where the 4th carbon atom is connected to a (4-bromo-2-fluorophenoxy) group .


Molecular Structure Analysis

The molecular structure of “Methyl 4-(4-bromo-2-fluorophenoxy)butanoate” consists of a butanoate backbone with a (4-bromo-2-fluorophenoxy) group attached to the 4th carbon atom . The molecule has a molecular weight of 291.114 Da .

Scientific Research Applications

Chemical Synthesis and Derivatization

Methyl 4-(4-bromo-2-fluorophenoxy)butanoate is noted as an intermediate in the synthesis of various chemical compounds. In the context of organic synthesis, it has been mentioned as an intermediate in the preparation of methyl 7-hydroxyhept-5-ynoate, reflecting its utility in complex organic synthesis processes (Casy, Patterson, & Taylor, 2003). This showcases its role in constructing intricate molecular structures, often needed in pharmaceutical and material science research.

Analytical Chemistry Applications

The compound has also been cited in the context of analytical chemistry. For instance, it's related to the field of high-performance liquid chromatography (HPLC) as a fluorogenic labeling reagent for the detection of biologically important thiols, signifying its relevance in enhancing detection sensitivity in various analytical procedures (Gatti, Cavrini, Roveri, & Pinzauti, 1990). Such applications are crucial in pharmacological and biochemical research where precise and sensitive detection methods are needed.

Applications in Material Science

The compound is also involved in the synthesis and study of phenoxy ring-substituted isopropyl phenylcyanoacrylates, highlighting its role in the development of novel materials (Whelpley et al., 2022). These materials have potential applications in various industries, including the production of plastics, coatings, and adhesives, demonstrating the compound's contribution to advancements in material science.

properties

IUPAC Name

methyl 4-(4-bromo-2-fluorophenoxy)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrFO3/c1-15-11(14)3-2-6-16-10-5-4-8(12)7-9(10)13/h4-5,7H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJFQHBBSKMCFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCOC1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(4-bromo-2-fluorophenoxy)butanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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